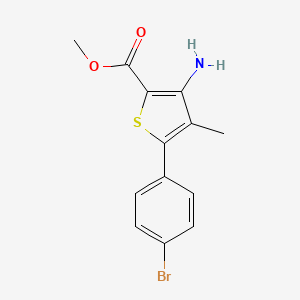![molecular formula C9H4ClF2NO3 B12860784 2-(Difluoromethoxy)benzo[d]oxazole-5-carbonyl chloride](/img/structure/B12860784.png)
2-(Difluoromethoxy)benzo[d]oxazole-5-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethoxy)benzo[d]oxazole-5-carbonyl chloride is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in a five-membered ring. This particular compound is characterized by the presence of a difluoromethoxy group and a carbonyl chloride group attached to the benzoxazole ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)benzo[d]oxazole-5-carbonyl chloride typically involves the reaction of 2-(difluoromethoxy)benzo[d]oxazole with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
Starting Material: 2-(Difluoromethoxy)benzo[d]oxazole
Reagent: Thionyl chloride (SOCl₂)
Reaction Conditions: Reflux
The reaction results in the formation of this compound with the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Difluoromethoxy)benzo[d]oxazole-5-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form 2-(difluoromethoxy)benzo[d]oxazole-5-carboxylic acid.
Reduction: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, alcohols, thiols), solvents (dichloromethane, tetrahydrofuran), and catalysts (triethylamine).
Hydrolysis: Water or aqueous base (sodium hydroxide), mild heating.
Reduction: Reducing agents (LiAlH₄), solvents (ether, tetrahydrofuran).
Major Products Formed
Amides, Esters, Thioesters: Formed from substitution reactions.
2-(Difluoromethoxy)benzo[d]oxazole-5-carboxylic acid: Formed from hydrolysis.
Alcohols: Formed from reduction reactions.
Aplicaciones Científicas De Investigación
2-(Difluoromethoxy)benzo[d]oxazole-5-carbonyl chloride has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethoxy)benzo[d]oxazole-5-carbonyl chloride depends on the specific reaction it undergoes. Generally, the carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The difluoromethoxy group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-(Methoxy)benzo[d]oxazole-5-carbonyl chloride: Similar structure but with a methoxy group instead of a difluoromethoxy group.
2-(Chloromethoxy)benzo[d]oxazole-5-carbonyl chloride: Contains a chloromethoxy group instead of a difluoromethoxy group.
2-(Trifluoromethoxy)benzo[d]oxazole-5-carbonyl chloride: Contains a trifluoromethoxy group instead of a difluoromethoxy group.
Uniqueness
2-(Difluoromethoxy)benzo[d]oxazole-5-carbonyl chloride is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties to the molecule. This can influence its reactivity and interactions with other molecules, making it valuable in specific chemical and biological applications.
Propiedades
Fórmula molecular |
C9H4ClF2NO3 |
|---|---|
Peso molecular |
247.58 g/mol |
Nombre IUPAC |
2-(difluoromethoxy)-1,3-benzoxazole-5-carbonyl chloride |
InChI |
InChI=1S/C9H4ClF2NO3/c10-7(14)4-1-2-6-5(3-4)13-9(15-6)16-8(11)12/h1-3,8H |
Clave InChI |
MOYHXGDKZIQTIJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C(=O)Cl)N=C(O2)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


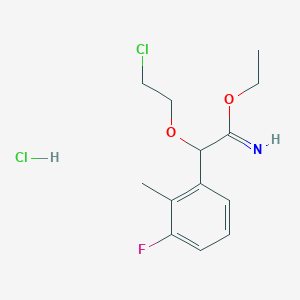
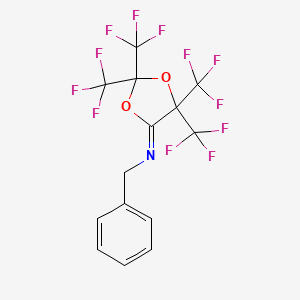
![(3'-Chloro-4'-hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12860724.png)
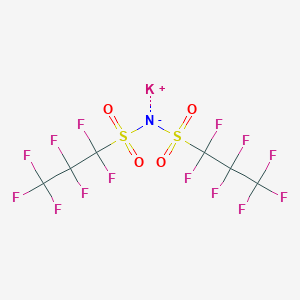

![2-(2-(Chloromethyl)benzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12860735.png)
![5-[3-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione](/img/structure/B12860741.png)


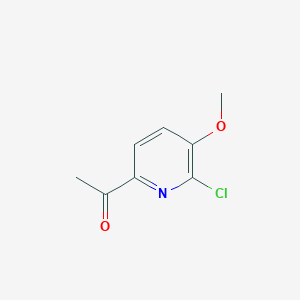
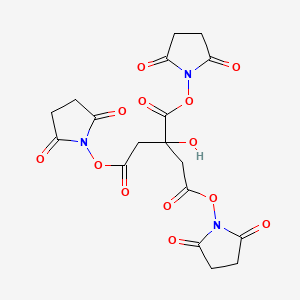

![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenacylamine hydrochloride](/img/structure/B12860794.png)
